molecular formula C9H8BrCl B8692268 1-Bromo-4-chloro-2-cyclopropylbenzene

1-Bromo-4-chloro-2-cyclopropylbenzene

Cat. No.: B8692268
M. Wt: 231.51 g/mol
InChI Key: MDPBLRKYSXHQRV-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-cyclopropylbenzene (CAS: 1353854-75-7) is a halogenated aromatic compound featuring a bromine atom at position 1, a chlorine atom at position 4, and a cyclopropyl group at position 2 of the benzene ring . Its molecular formula is C₉H₈BrCl, with an average molecular mass of ~231.5 g/mol. The cyclopropyl substituent introduces steric bulk and unique electronic effects due to conjugation with the aromatic ring, influencing reactivity and physical properties. This compound is primarily used in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals, where halogenated aromatics are critical intermediates.

Properties

Molecular Formula

C9H8BrCl

Molecular Weight

231.51 g/mol

IUPAC Name

1-bromo-4-chloro-2-cyclopropylbenzene

InChI

InChI=1S/C9H8BrCl/c10-9-4-3-7(11)5-8(9)6-1-2-6/h3-6H,1-2H2

InChI Key

MDPBLRKYSXHQRV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CC(=C2)Cl)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound’s distinct substitution pattern (Br at position 1, Cl at 4, cyclopropyl at 2) differentiates it from analogous halogenated benzene derivatives. Below is a detailed comparison with structurally related compounds:

Positional Isomers

  • 4-Bromo-2-chloro-1-cyclopropylbenzene (CAS: 1353856-55-9)
    • Molecular Formula : C₉H₈BrCl (same as target compound).
    • Substituents : Bromine at position 4, chlorine at 2, cyclopropyl at 1.
    • Impact : Positional isomerism alters electronic effects. Bromine (strongly deactivating) at position 4 directs incoming electrophiles to meta positions, whereas chlorine at position 2 influences ortho/para reactivity. Cyclopropyl at position 1 may reduce steric hindrance compared to position 2 in the target compound .

Substituted Alkyl Groups

  • 2-Bromo-1-chloro-4-isopropylbenzene (CAS: 90350-25-7)
    • Molecular Formula : C₉H₁₀BrCl.
    • Substituents : Bromine at 2, chlorine at 1, isopropyl at 4.
    • Impact : The isopropyl group (C₃H₇) is bulkier and less strained than cyclopropyl (C₃H₅), leading to higher molecular mass (233.53 g/mol vs. 231.52 g/mol). Reduced ring strain in isopropyl derivatives may enhance thermal stability but decrease electronic conjugation .

Functional Group Variations

  • 2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene (CAS: 1103261-00-2) Molecular Formula: C₁₁H₁₂BrClO. Substituents: Bromomethyl (-CH₂Br) at position 2, chlorine at 4, cyclopropylmethoxy (-O-CH₂-C₃H₅) at 1. Impact: The bromomethyl group increases reactivity in nucleophilic substitutions (e.g., SN2 reactions).

Halogen Replacement

  • 1-Bromo-4-chloro-2-fluorobenzene (CAS: 1996-29-8)
    • Molecular Formula : C₆H₃BrClF.
    • Substituents : Fluorine replaces the cyclopropyl group.
    • Impact : Fluorine’s electronegativity strongly deactivates the ring, reducing reactivity in electrophilic substitutions. The absence of cyclopropyl eliminates steric effects, lowering molecular mass (209.44 g/mol) and boiling point .

Data Tables: Comparative Analysis

Compound Name CAS Molecular Formula Molecular Mass (g/mol) Key Substituents Key Properties/Applications
1-Bromo-4-chloro-2-cyclopropylbenzene 1353854-75-7 C₉H₈BrCl 231.52 Br (1), Cl (4), cyclopropyl (2) High steric hindrance; agrochemical precursor
4-Bromo-2-chloro-1-cyclopropylbenzene 1353856-55-9 C₉H₈BrCl 231.52 Br (4), Cl (2), cyclopropyl (1) Altered electronic effects; pharmaceutical intermediate
2-Bromo-1-chloro-4-isopropylbenzene 90350-25-7 C₉H₁₀BrCl 233.53 Br (2), Cl (1), isopropyl (4) Enhanced thermal stability; pesticide synthesis
1-Bromo-4-chloro-2-fluorobenzene 1996-29-8 C₆H₃BrClF 209.44 Br (1), Cl (4), F (2) High electronegativity; electronics manufacturing

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Bromo-4-chloro-2-cyclopropylbenzene, and how can reaction conditions be optimized?

  • Methodology :

  • Electrophilic Substitution : Bromination and chlorination of cyclopropane-substituted benzene derivatives under controlled temperatures (e.g., 25–30°C) using Lewis acids like FeCl₃ as catalysts .
  • Cross-Coupling : Utilize Suzuki-Miyaura coupling with cyclopropane boronic acid derivatives and halogenated aryl halides. Optimize palladium catalyst loading (e.g., 1–5 mol%) and base selection (e.g., K₂CO₃) to improve yields .
  • Purification : Recrystallization from ethanol/water mixtures (melting point guidance: 67–68°C for analogous bromo-chloro compounds ).

Q. What purification techniques are effective for isolating this compound?

  • Techniques :

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (9:1) for separation.
  • Recrystallization : Leverage solubility differences in ethanol or dichloromethane/hexane systems, guided by melting points (e.g., 67–68°C for structurally similar compounds ).
  • Distillation : For liquid intermediates, fractional distillation at reduced pressure (e.g., bp ~142–143°C for bromo-chloro analogs ).

Q. How should researchers handle discrepancies in reported solubility data?

  • Resolution Strategies :

  • Temperature Calibration : Verify solubility measurements at standardized temperatures (e.g., 25°C ).
  • Solvent Purity : Use HPLC-grade solvents to avoid contamination.
  • Comparative Analysis : Cross-reference data from authoritative handbooks (e.g., CRC Handbook ) and peer-reviewed studies.

Q. What safety protocols are critical for handling this compound?

  • Protocols :

  • Ventilation : Use fume hoods to avoid inhalation (H332 hazard code ).
  • PPE : Wear nitrile gloves, goggles, and lab coats (H315/H319 skin/eye irritation risks ).
  • Waste Management : Segregate halogenated waste for professional disposal to prevent environmental contamination (H400 ).

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in cross-coupling reactions?

  • Methods :

  • DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., bromine as a better leaving group than chlorine ).
  • Molecular Dynamics : Simulate steric effects of the cyclopropyl group on reaction pathways .
  • PubChem/DSSTox Data : Validate predictions against existing physicochemical datasets .

Q. What advanced spectroscopic techniques confirm the compound’s structure?

  • Techniques :

  • 2D NMR (HSQC, HMBC) : Resolve coupling between cyclopropane protons and aromatic rings .
  • X-ray Crystallography : Determine bond angles and torsional strain in the cyclopropane moiety .
  • High-Resolution MS : Confirm molecular formula (e.g., C₉H₇BrCl ).

Q. How does the cyclopropane ring influence stability under acidic/basic conditions?

  • Mechanistic Insights :

  • Ring Strain : Cyclopropane’s 60° bond angles increase susceptibility to ring-opening via electrophilic attack (e.g., H⁺ or Br⁺ addition ).
  • Kinetic Studies : Monitor degradation rates using HPLC under varying pH (e.g., t₁/₂ < 24 hrs in 1M HCl ).

Q. What environmental impact assessment models apply to this compound?

  • Models :

  • QSAR : Predict biodegradation pathways and ecotoxicity (e.g., LC50 for aquatic organisms ).
  • Tropospheric Degradation : Simulate OH radical reactions using EPI Suite .
  • Bioaccumulation Potential : LogP values (estimated ~3.5) suggest moderate bioaccumulation .

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